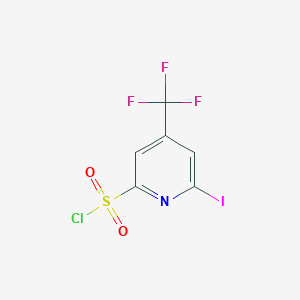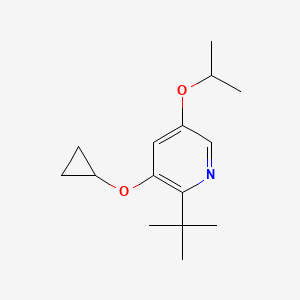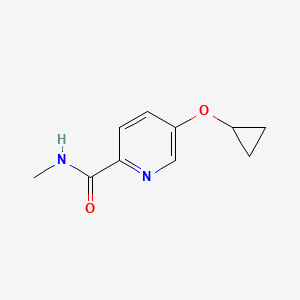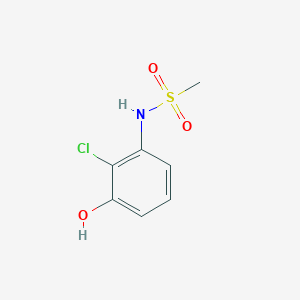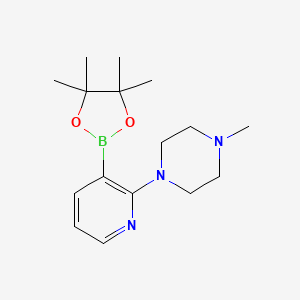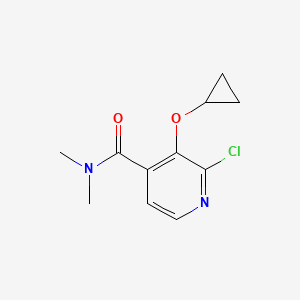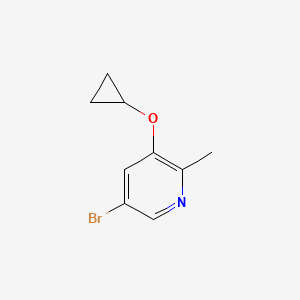
1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene is an organic compound with the molecular formula C13H17IO2 and a molecular weight of 332.18 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and iodo functional groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents: The tert-butoxy and cyclopropoxy groups are introduced onto the benzene ring through nucleophilic substitution reactions.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the iodo group.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include iodine, oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles .
Aplicaciones Científicas De Investigación
1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The tert-butoxy and cyclopropoxy groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical reactions .
Comparación Con Compuestos Similares
1-Tert-butoxy-3-cyclopropoxy-5-iodobenzene can be compared with other similar compounds, such as:
1-Tert-butoxy-3-ethoxy-5-iodobenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
1-Tert-butoxy-3-methoxy-5-iodobenzene: Contains a methoxy group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C13H17IO2 |
|---|---|
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-3-iodo-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17IO2/c1-13(2,3)16-12-7-9(14)6-11(8-12)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
Clave InChI |
AHMUQBJSGSWFQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


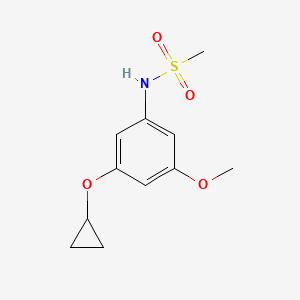
![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)
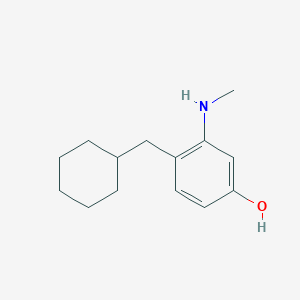
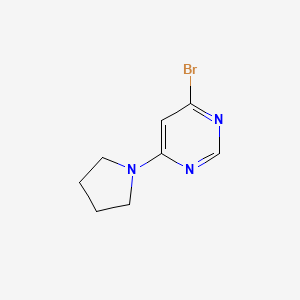
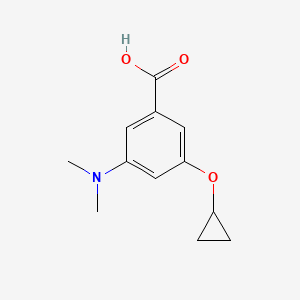
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
